molecular formula C12H18O2 B1200301 1-(3-Hydroxy-1-adamantyl)ethanone CAS No. 39917-38-9

1-(3-Hydroxy-1-adamantyl)ethanone

Cat. No. B1200301
CAS RN: 39917-38-9
M. Wt: 194.27 g/mol
InChI Key: ISGGLYJERYAKTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related adamantane derivatives involves several key steps, including oxidation reactions and the use of Grignard reagents. For instance, 3-Hydroxy-1-adamantanecarboxylic acid can be synthesized from adamantanecarboxylic acid using oxidation reactions with nitric acid and concentrated sulfuric acid, achieving a yield of 77% under optimal conditions. The product structures are confirmed using various techniques such as IR, 1HNMR, element analysis, and melting point measurement, suggesting a potential synthesis pathway for 1-(3-Hydroxy-1-adamantyl)ethanone through similar oxidation processes (Zhun Hu, 2014).

Molecular Structure Analysis

The molecular structure of adamantane derivatives, such as 2-acetoxy-1,2-di(1-adamantyl)ethanone, reveals the steric effects of the adamantyl groups on the molecule's configuration. These include slight elongation of central bonds, expansion of angles around these bonds, and a specific conformation that accommodates the bulky substituents, which could be relevant to the structure of 1-(3-Hydroxy-1-adamantyl)ethanone (S. Bott et al., 1995).

Chemical Reactions and Properties

Adamantane derivatives engage in various chemical reactions, including cyclocondensation and cyclization processes. These reactions are influenced by the structure of the initial diamine and the reaction conditions, leading to the formation of compounds with specific configurations and properties, which might also apply to 1-(3-Hydroxy-1-adamantyl)ethanone under analogous conditions (E. Shokova & V. Kovalev, 2008).

Physical Properties Analysis

The physical properties of adamantane derivatives can vary significantly with slight modifications in their structure. For instance, different polymorphs of related compounds can exhibit distinct crystal structures and phase transitions, influenced by their molecular arrangements and noncovalent interactions. These aspects are crucial for understanding the physical characteristics of 1-(3-Hydroxy-1-adamantyl)ethanone (S. Suarez et al., 2017).

Scientific Research Applications

1. Synthesis of Functional Compounds with a Cage Structure

  • Summary of Application: 1,3-dehydroadamantane and its derivatives, which are capable of restoring the adamantane structure in their reactions, are used in the synthesis of functional compounds with a cage structure .
  • Methods of Application: The synthesis involves the use of 1,3-dehydroadamantane (tetracyclo [3.3.1.1. 3,7 .0. 1,3 ]decane; 1,3-DHA; bridging [3.3.1]propellane) and its derivatives .
  • Results or Outcomes: This method has shown promise in the synthesis of functional compounds with a cage structure .

2. Drug Delivery Systems and Surface Recognition

  • Summary of Application: The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
  • Methods of Application: This involves the use of liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives .
  • Results or Outcomes: The use of adamantane in these systems has shown promising applications in the field of targeted drug delivery and surface recognition .

3. Synthesis of Functional Adamantane Derivatives

  • Summary of Application: Double-bonded adamantane derivatives are highly reactive, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application: The synthesis involves the use of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
  • Results or Outcomes: This method has shown promise in the synthesis of functional adamantane derivatives .

4. Synthesis of Novel Adamantyl and Homoadamantyl-Substituted β-Hydroxybutyric Acids

  • Summary of Application: Adamantyl and homoadamantyl-substituted β-hydroxybutyric acids have been prepared as mixtures of diastereoisomers using selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .
  • Methods of Application: This involves the use of selective reduction of corresponding β-keto esters or aldol condensation of the corresponding carboxylic acid and acetaldehyde .
  • Results or Outcomes: The synthesis of these compounds has shown promising applications in the field of medicinal chemistry .

5. Polymerization Reactions

  • Summary of Application: Double-bonded adamantane derivatives are highly reactive and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Methods of Application: The synthesis involves the use of unsaturated adamantane derivatives, which can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds .
  • Results or Outcomes: This method has shown promise in the synthesis of functional adamantane derivatives .

6. Biomedical Applications

  • Summary of Application: Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development and nanomaterials, owing to their unique structural, biological and stimulus-responsive properties .
  • Methods of Application: This involves the development of novel adamantane-based structures and self-assembled supramolecular systems .
  • Results or Outcomes: The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

properties

IUPAC Name

1-(3-hydroxy-1-adamantyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11/h9-10,14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGGLYJERYAKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC3CC(C1)CC(C3)(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343737
Record name 1-(3-Hydroxy-1-adamantyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-1-adamantyl)ethanone

CAS RN

39917-38-9
Record name 1-(3-Hydroxy-1-adamantyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3 mmol of adamantane, 18 mmol of biacetyl, 0.3 mmol of N-hydroxyphthalimide, 0.015 mmol of cobalt (II) acetate, and 3 ml of acetic acid was stirred at 75° C. under an oxygen atmosphere (1 atm) for 10 hours. Gas chromatographic analysis of products in the reaction mixture revealed that adamantane was converted, at a rate of 100%, to 1-acetyladamantane (yield 52%), and 1-acetyl-3-adamantanol (yield 27%).
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
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reactant
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0.3 mmol
Type
reactant
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0.015 mmol
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catalyst
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3 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 3 mmol of 1-acetyladamantane, 18 mmol of biacetyl, 0.015 mmol of cobalt(II) acetate, and 3 ml of acetic acid was stirred at 60° C. under an oxygen atmosphere (1 atm) for 4 hours. Products in the reaction mixture were found, by gas chromatographic analysis, to be 1,3-diacetyladamantane (yield 34%), 1-acetyl-3-adamantanol (yield 29%), and 1,3-diacetyl-5-adamantanol (yield 2%), 1-acetyl-4-adamantanone (yield 5%), at a conversion rate from 1-acetyladamantane of 80%.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.015 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 0.3 mol of 1-adamantanol, 1.8 mol of biacetyl, 1.5 mmole of cobalt(II) acetate, and 300 ml of acetic acid was stirred at 60° C. in an oxygen atmosphere (1 atm) for 4 hours. The reaction mixture was concentrated to about 20% by weight, and was extracted with ethyl acetate, was dried, and was washed with hexane to yield 1-acetyl-3-adamantanol in a yield of 20% with a conversion rate from 1-adamantanol of 82%.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
1.8 mol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RI Khusnutdinov, NA Shchadneva… - Russian journal of …, 2009 - Springer
A general method was developed for hydroxylation into the nodal position of adamantane and its 1- and 2-substituted derivatives employing systems H 2 O-CBr 4 (BrCCl 3 , CCl 4 ) in …
Number of citations: 22 link.springer.com

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